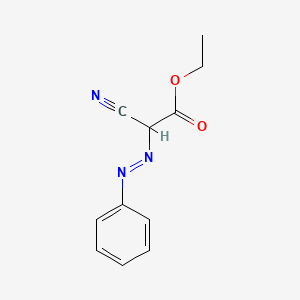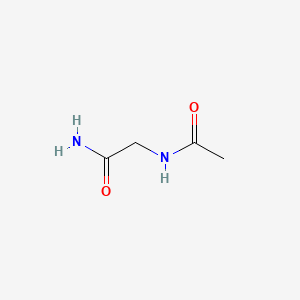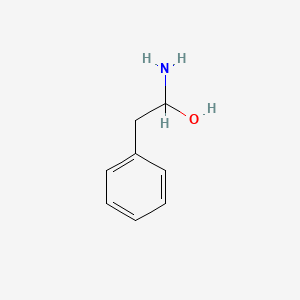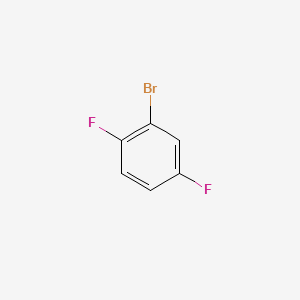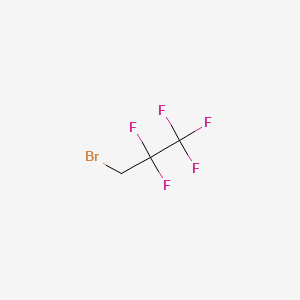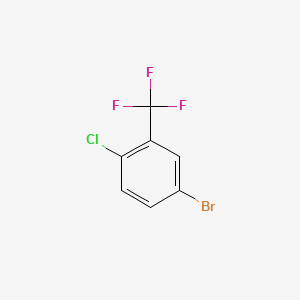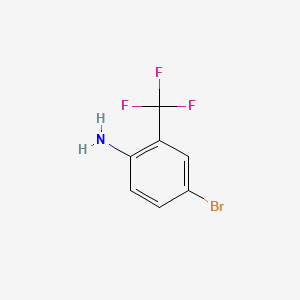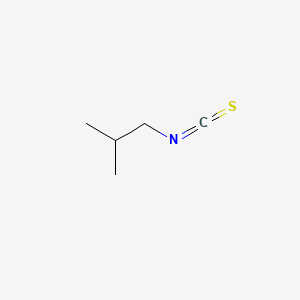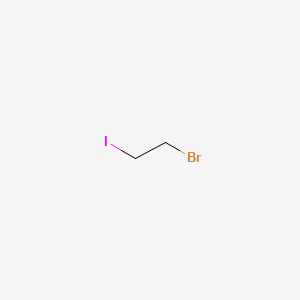
1-Bromo-2-iodoethane
概要
説明
Synthesis Analysis
1-Bromo-2-iodoethane has been synthesized through several methods. One notable synthesis involves the use of 1-bromo-1-lithioethene, which undergoes 1,2-addition with aldehydes and ketones to afford 2-bromo-1-alken-3-ols. This method demonstrates the compound's utility in forming various 1-substituted 1-bromoethene products (Novikov & Sampson, 2005).
Molecular Structure Analysis
The molecular structure of 2-bromoethanol and 2-iodoethanol, closely related to 1-bromo-2-iodoethane, reveals the presence of anti and gauche conformers. These studies highlight the influence of intramolecular hydrogen bonding on the stability of these conformers (Thomassen, Samdal, & Hedberg, 1993).
Chemical Reactions and Properties
1-Bromo-2-iodoethylene serves as a pseudosymmetric building block in the synthesis of natural products. Its ability to undergo queued cross-coupling reactions showcases its versatility in chemical transformations (Ghasemi, Antunes, & Organ, 2004).
Physical Properties Analysis
The study on the HeI photoelectron spectrum of trans-1-bromo-2-iodoethane provides insight into its electronic structure and the nature of its bonding. The observed bands are associated with the ionization of non-bonding orbitals and the excitation of various vibrational modes, offering a detailed view of its physical properties (Bouguerne, Delwiche, Hubin-franskin, Collin, & Piette, 1991).
Chemical Properties Analysis
The gas-phase study of 1-bromo-2-iodoethane's gauche and trans conformers using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) reveals a preference for the trans conformer. This preference and the effects of solvent polarity on the energy difference between conformers highlight the compound's chemical behavior in different environments (Ramasami, 2007).
科学的研究の応用
Gas Phase Study and Solvent Effects
1-Bromo-2-iodoethane has been studied in the gas phase to understand its gauche and trans conformers. Theoretical methods including second-order Møller-Plesset theory (MP2) and density functional theory (DFT) were applied. The study revealed that the trans conformer is more stable than the gauche. Additionally, solvent effects were investigated, showing that the structural parameters of the conformers are slightly affected by solvent polarity, and the energy difference between conformers decreases with increasing solvent polarity (Ramasami, 2007).
Fragmentation Study
The fragmentation of 1-bromo-2-iodoethane following iodine 4d core electron excitation was investigated using TOF mass spectrometry and other techniques. The study observed enhanced C-I and C-Br bond breakages due to the excitation of I 4d electrons into the lowest-energy empty σ* orbital (Thissen et al., 1992).
Organic Synthesis
1-Bromo-2-iodoethylene, a derivative of 1-bromo-2-iodoethane, was used as a building block in the synthesis of natural products, demonstrating its role in organic synthesis. This approach significantly simplified the synthesis process by using Pd catalysis and avoiding the need for protecting group chemistry (Ghasemi et al., 2004).
Vibrational Spectra and Conformer Stability
Infrared absorption and Raman spectra of liquid and solid 1-bromo-2-iodoethane were studied, leading to vibrational frequency assignments for various modes. The study concluded that the anti conformer is more stable than the gauche conformer, based on experimental and theoretical data (Zheng & Phillips, 1998).
Photodissociation Dynamics
The short-time photodissociation dynamics of trans-1-bromo-2-iodoethane were explored through resonance Raman spectra and cross-section measurements. The study provided insights into the photodissociation process in terms of internal coordinate displacements, contributing to the understanding of the molecule's behavior under light excitation (Zheng & Phillips, 1999).
作用機序
Target of Action
1-Bromo-2-iodoethane is a small organic molecule that primarily targets other organic molecules in chemical reactions. Its primary role is as a reagent in organic synthesis .
Mode of Action
The mode of action of 1-Bromo-2-iodoethane is primarily through nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, reacts with the electrophilic carbon in the 1-Bromo-2-iodoethane molecule. This leads to the replacement of the halogen atoms (bromine and iodine) with the nucleophile .
Result of Action
The result of 1-Bromo-2-iodoethane’s action is the formation of a new organic molecule, where the bromine and iodine atoms have been replaced by the nucleophile. This can lead to significant changes in the properties and functions of the target molecule .
Action Environment
The action of 1-Bromo-2-iodoethane can be influenced by various environmental factors. For example, the rate and outcome of its reactions can depend on the temperature, solvent, concentration of reactants, and the presence of catalysts. Additionally, 1-Bromo-2-iodoethane is a low melting solid , and its physical state can affect its reactivity.
Safety and Hazards
1-Bromo-2-iodoethane is a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation. It may cause an allergic skin reaction and respiratory irritation. It is also suspected of causing genetic defects . Therefore, it should be handled with care, using appropriate personal protective equipment and in a well-ventilated area .
特性
IUPAC Name |
1-bromo-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrI/c3-1-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQCJJOXYWQRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207735 | |
| Record name | Ethane, 1-bromo-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-iodoethane | |
CAS RN |
590-16-9 | |
| Record name | Ethane, 1-bromo-2-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1-bromo-2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC223074 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1-bromo-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-iodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 1-bromo-2-iodoethane when it absorbs light in the ultraviolet-visible region?
A: 1-Bromo-2-iodoethane, upon absorbing light within its A-band absorption, undergoes photodissociation primarily along the C-I bond. [] This process involves excitation of an electron to a higher energy level, leading to bond weakening and eventual cleavage. Time-dependent wave packet calculations and resonance Raman spectroscopy studies have revealed that this photodissociation process involves significant changes in the C-I, C-Br, and C-C bond lengths, as well as modifications in the CCI, CCBr, HCC, ICH, and BrCH bond angles. []
Q2: What are the stable conformations of 1-bromo-2-iodoethane, and how do they influence its photochemistry?
A: 1-Bromo-2-iodoethane primarily exists in two stable conformations: gauche and trans. Theoretical studies employing density functional theory (DFT) have been conducted to investigate the structural parameters and vibrational frequencies of both conformers. [] These calculations provide valuable insights into the influence of conformation on the molecule's properties and reactivity. Further experimental work, particularly utilizing techniques like vibrational circular dichroism (VCD) spectroscopy, could help to directly probe the conformational preferences of 1-bromo-2-iodoethane in solution and connect these to its observed photochemistry.
Q3: What happens to the fragments produced after the photodissociation of 1-bromo-2-iodoethane?
A: While the provided research focuses primarily on the initial photodissociation dynamics of 1-bromo-2-iodoethane, the resulting radicals can undergo further reactions. For instance, the bromoethyl radical can exist in different conformations, with ab initio calculations providing information on their relative energies and vibrational frequencies. [] These calculations are crucial for interpreting experimental data, such as transient resonance Raman spectra, which can help identify the specific radical conformers generated during photodissociation. [] Further investigations into the fate of these radicals, including their potential to participate in subsequent reactions, would be of significant interest to researchers studying radical chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



